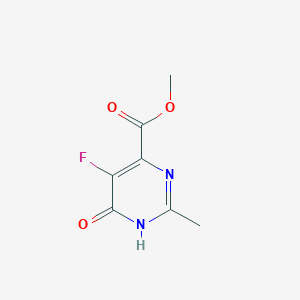

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C7H7FN2O3 |

|---|---|

Molecular Weight |

186.14 g/mol |

IUPAC Name |

methyl 5-fluoro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H7FN2O3/c1-3-9-5(7(12)13-2)4(8)6(11)10-3/h1-2H3,(H,9,10,11) |

InChI Key |

JFEKNCREROKYCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Biginelli-Like Multi-Component Reactions

A modified Biginelli reaction using ethyl 4-fluoroacetoacetate, methyl carbamate, and methyl isothiocyanate under acidic conditions can yield the target compound. The reaction proceeds in refluxing ethanol with concentrated hydrochloric acid as a catalyst, achieving cyclization within 6–8 hours. The fluorine atom is introduced via the fluoroacetoacetate precursor, while the methyl group at position 2 originates from methyl isothiocyanate.

Key Parameters:

Thiouracil Intermediate Route

An alternative method involves synthesizing 5-fluoro-2-methylthio-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CID 137051599), followed by methyl esterification. The thiouracil intermediate is prepared by reacting 4-fluoro-2-methylthiouracil with diethyl oxalate in the presence of sodium ethoxide. Subsequent hydrolysis and esterification yield the target ester.

Esterification and Functional Group Interconversion

Esterification of the carboxylic acid intermediate is critical for obtaining the methyl ester. Two primary approaches are documented:

Direct Methylation Using Methyl Chloroformate

The carboxylic acid intermediate is treated with methyl chloroformate in the presence of a base such as diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). This method, adapted from raltegravir synthesis, achieves near-quantitative conversion under mild conditions.

Reaction Conditions:

Acid-Catalyzed Fischer Esterification

The carboxylic acid is refluxed with excess methanol and sulfuric acid as a catalyst. While this method is straightforward, it requires longer reaction times (12–18 hours) and results in lower yields (60–68%) compared to chloroformate-mediated esterification.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like THF and DMF enhance reaction rates in cyclization steps, while alcoholic solvents (methanol, ethanol) are preferred for esterification. The patent literature emphasizes the use of methyl isobutyl ketone (MIBK) for intermediates requiring high thermal stability.

Temperature and Catalysis

Cyclization reactions benefit from elevated temperatures (80–100°C), whereas esterification proceeds efficiently at ambient conditions. Catalytic amounts of methanesulfonic acid (MSA) or hydrochloric acid are critical for protonating intermediates and accelerating ring closure.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, making the compound of interest in drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate (reported in ). Key differences include:

- Position 5 substituent : Fluorine (target compound) vs. hydroxyl group (analogue).

- Position 6 substituent : Oxo group (target compound) vs. methoxy group (analogue).

- Position 2 substituent: Methyl group (target compound) vs. a bulky benzyloxycarbonyl-aminopropyl group (analogue).

Table 1: Substituent Comparison

| Compound | Position 2 | Position 5 | Position 6 |

|---|---|---|---|

| Target compound | Methyl | Fluoro | Oxo |

| analogue | Benzyloxycarbonyl-aminopropyl | Hydroxy | Methoxy |

The oxo group at position 6 may engage in stronger hydrogen-bonding interactions than the methoxy group, influencing crystal packing and solubility .

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns :

Table 2: Hydrogen-Bonding Comparison

| Compound | Intramolecular Bonds | Intermolecular Bonds |

|---|---|---|

| Target compound | Possible C=O···H | Weak C–F···H interactions |

| analogue | O–H···O (5-hydroxy to ester) | O–H···O (inter-chain) |

Conformational Analysis and Ring Puckering

The pyrimidine ring’s puckering, analyzed via methods described in , may differ between compounds due to substituent bulkiness. The target compound’s smaller methyl group at position 2 allows for greater conformational flexibility compared to the sterically hindered benzyloxycarbonyl-aminopropyl group in the analogue. Ring puckering coordinates (e.g., amplitude q and phase angle φ) could be computed using crystallographic data to quantify these differences .

Implications of Lumping Strategies

As noted in , compounds with similar structures (e.g., pyrimidine derivatives) are often "lumped" into surrogate categories for computational modeling. However, the target compound’s fluorine atom distinguishes it from hydroxyl- or methoxy-substituted analogues, warranting separate consideration in reaction kinetics or solubility studies .

Biological Activity

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 1645-99-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₇FN₂O₃

- Molecular Weight : 186.14 g/mol

- CAS Number : 1645-99-4

The biological activity of methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is primarily attributed to its interactions with various biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against certain cancer cell lines.

Antitumor Activity

Recent studies have demonstrated the cytotoxic effects of methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

| Cell Line | IC₅₀ (μM) | Comparison with 5-Fluorouracil (5-FU) |

|---|---|---|

| MCF-7 | 8.12 | Better than 17.02 μM (5-FU) |

| A549 | 9.46 | Better than 11.73 μM (5-FU) |

| HepG2 | Not specified | N/A |

These results suggest that methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate exhibits superior growth inhibition compared to the standard chemotherapeutic agent 5-FU.

Mechanistic Insights

In vitro studies have shown that the compound increases levels of caspase 9 in treated samples, indicating induction of apoptosis in cancer cells:

This suggests that the compound may trigger apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Studies

- Study on Anticancer Properties : A study published in MDPI reported that methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the notion that modifications in pyrimidine structures can enhance antitumor activity .

- Pharmacological Evaluation : Another investigation highlighted the pharmacological profile of similar pyrimidine derivatives, noting their potential as effective inhibitors in cancer therapy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.